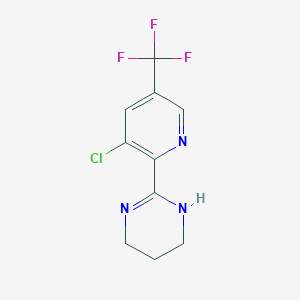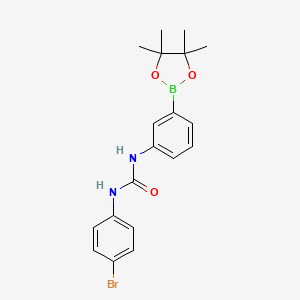
Adenosine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a nucleotide analogue that plays a significant role in various biochemical processes. This compound is particularly notable for its inability to be extended by polymerases, making it useful in antiviral research and biotechnology applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be achieved through various chemical routes, often involving the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where enzymes like acetyl-CoA synthetase catalyze the formation of the triphosphate group. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
化学反応の分析
Types of Reactions
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the phosphate positions .
科学的研究の応用
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has a wide range of scientific research applications:
Chemistry: Used in the study of nucleotide analogues and their chemical properties.
Biology: Plays a role in the investigation of DNA and RNA synthesis, particularly in the context of chain termination.
Medicine: Utilized in antiviral research, especially in the development of drugs targeting viral polymerases.
作用機序
The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains. Due to the absence of the 2’ and 3’ hydroxyl groups, the compound causes chain termination, preventing further elongation by polymerases. This property is particularly useful in antiviral therapies, where it inhibits viral replication by terminating the synthesis of viral DNA or RNA .
類似化合物との比較
Similar Compounds
Adenosine 5’-tetraphosphate: Another nucleotide analogue with similar biochemical properties.
Adenosine 5’-triphosphate (ATP): A central molecule in energy metabolism, but with different functional groups and properties.
3’-Azido-2’,3’-dideoxyadenosine 5’-triphosphate: Similar in structure but with an azido group, used in different biochemical applications.
Uniqueness
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its specific inhibition of polymerase activity, making it a valuable tool in both research and therapeutic contexts. Its inability to be extended by polymerases sets it apart from other nucleotide analogues, providing distinct advantages in antiviral research and biotechnology .
特性
分子式 |
C10H14N5O9P3+2 |
|---|---|
分子量 |
441.17 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H12N5O9P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(22-7)3-21-26(18)24-27(19,20)23-25(16)17/h4-7H,1-3H2,(H2-2,11,12,13,16,17,19,20)/p+2/t6-,7+/m0/s1 |
InChIキー |
WHZLALYPDOLFEW-NKWVEPMBSA-P |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1CC(OC1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)






![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)

